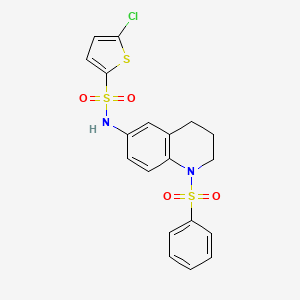

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a synthetic organic compound . It is used as an intermediate in the production of pharmaceuticals and other chemicals .

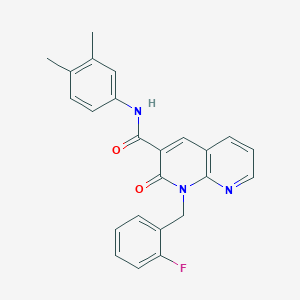

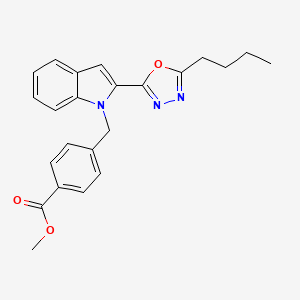

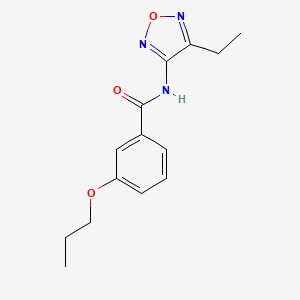

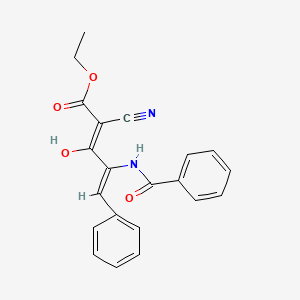

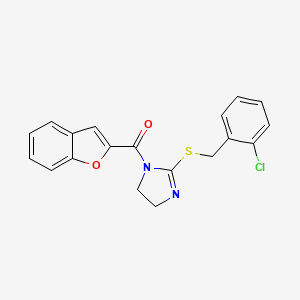

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene moiety, a chloro substituent, a phenylsulfonyl group, and a tetrahydroquinolinyl group . The unique physicochemical properties of these groups contribute to the biological activities of the compound .科学的研究の応用

Agrochemicals and Crop Protection

This compound has garnered attention in the field of agrochemicals. Specifically, its derivatives containing the trifluoromethylpyridine (TFMP) motif play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have received ISO common names. These derivatives exploit the unique physicochemical properties of the fluorine atom and the pyridine moiety to enhance crop yield and resilience .

Pharmaceutical Applications

Several TFMP derivatives find applications in the pharmaceutical industry. Notably, five pharmaceutical products and two veterinary products containing the TFMP moiety have been granted market approval. Additionally, numerous candidates are currently undergoing clinical trials. The combination of the fluorine atom’s properties and the pyridine moiety’s characteristics contributes to the biological activities of these derivatives. Expect further discoveries and novel applications of TFMP in pharmaceutical research .

Functional Materials and Organic Synthesis

The compound’s N-benzenesulfonyl group makes it an interesting scaffold for functional materials. Schiff bases, which often contain this structural motif, have stability and potential applications as therapeutic agents. Additionally, N-benzenesulfonyl amino acid esters, derived from similar structures, exhibit pharmacological and biological activity. For instance, methyl 2-(4-bromobenzenesulfonamido)acetate enhances proline content in soybeans, akin to the plant hormone abscisic acid .

Metal Complexes and Ligands

Schiff bases, including those with N-benzenesulfonyl moieties, serve as ligands in organometallic complexes. Their coordination chemistry and potential applications in catalysis and materials science make them intriguing subjects of study .

Biological Activity and Drug Design

The N-benzenesulfonyl amino acid scaffold has antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties. Researchers have identified N-benzenesulfonyl amino acid ester derivatives as pyrabactin mimics, capable of activating abscisic acid (ABA) receptors. These compounds hold promise for drug design and development .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSRMVULECGFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![2-[3-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2618575.png)

![3-(2-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2618578.png)

![N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2618580.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)

![N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2618584.png)